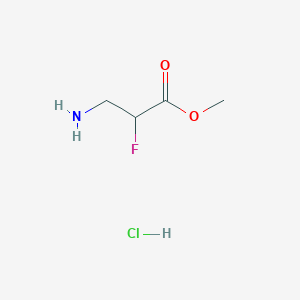

Methyl 3-amino-2-fluoropropanoate hydrochloride

CAS No.: 110501-26-3

Cat. No.: VC2877193

Molecular Formula: C4H9ClFNO2

Molecular Weight: 157.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110501-26-3 |

|---|---|

| Molecular Formula | C4H9ClFNO2 |

| Molecular Weight | 157.57 g/mol |

| IUPAC Name | methyl 3-amino-2-fluoropropanoate;hydrochloride |

| Standard InChI | InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(5)2-6;/h3H,2,6H2,1H3;1H |

| Standard InChI Key | PEPPPSUJKNPBDA-UHFFFAOYSA-N |

| SMILES | COC(=O)C(CN)F.Cl |

| Canonical SMILES | COC(=O)C(CN)F.Cl |

Introduction

Chemical Properties and Structure

| Property | Value |

|---|---|

| Molecular Formula | C4H9ClFNO2 |

| Molecular Weight | 157.57 g/mol |

| CAS Number | 110501-26-3 |

| IUPAC Name | Methyl 3-amino-2-fluoropropanoate hydrochloride |

| Appearance | Crystalline solid |

| Solubility | Highly soluble in water and polar organic solvents |

Stereochemistry

Methyl 3-amino-2-fluoropropanoate hydrochloride contains a stereogenic center at the C-2 position, resulting in two possible enantiomers: the (R)-enantiomer and the (S)-enantiomer . This stereochemistry is particularly important as the different enantiomers can exhibit distinct biological activities and chemical reactivities. The S-enantiomer (methyl (2S)-3-amino-2-fluoropropanoate hydrochloride) has been identified with CAS number 16699-76-6 , while the R-enantiomer (methyl (2R)-3-amino-2-fluoropropanoate hydrochloride) corresponds to CAS numbers 98897-91-7 and 88099-69-8 .

Research has demonstrated that the two enantiomers differ significantly in their optical rotation values, with the (2R)-enantiomer showing specific stereochemical characteristics that influence its biological behavior . Studies involving deuterium-labeled analogs have further elucidated the stereochemical properties of these compounds .

Synthesis Methods

Conventional Synthetic Routes

The synthesis of methyl 3-amino-2-fluoropropanoate hydrochloride typically involves multi-step processes that can be tailored to produce specific enantiomers. Several established synthetic pathways have been documented in the literature:

-

Esterification Method: One common approach involves the esterification of the corresponding amino acid (3-amino-2-fluoropropanoic acid) with methanol in the presence of hydrochloric acid. This method often employs trimethylchlorosilane as a catalyst to achieve mild reaction conditions and good yields.

-

Fluorination of Precursors: Another approach utilizes fluorinating agents to introduce the fluorine atom at the C-2 position. For example, diethylaminosulfur trifluoride (DAST) has been used to fluorinate appropriate hydroxyl-containing precursors followed by subsequent functional group transformations .

-

Radiochemical Synthesis: For applications in positron emission tomography (PET), 18F-labeled versions can be synthesized by reacting 18F-fluoride ion with methyl-2-d,l-bromopropionate, followed by purification using HPLC .

Stereoselective Synthesis

Stereoselective synthesis methods have been developed to obtain enantiomerically pure forms of methyl 3-amino-2-fluoropropanoate hydrochloride:

-

Chiral Starting Materials: Using naturally occurring amino acids as starting materials can provide a route to stereospecific synthesis.

-

Asymmetric Catalysis: Employment of chiral catalysts can facilitate stereoselective fluorination reactions.

-

Resolution Techniques: Racemic mixtures can be resolved using chiral auxiliaries or enzymatic resolution to obtain pure enantiomers .

Advanced Purification Methods

Obtaining high-purity methyl 3-amino-2-fluoropropanoate hydrochloride is crucial for research and pharmaceutical applications. Advanced purification techniques include:

-

Crystallization: Differential solubility properties are exploited to obtain pure crystalline material.

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) with chiral stationary phases is particularly effective for separating enantiomers.

-

Industrial Continuous Flow Systems: In larger-scale production, continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactivity and Transformations

Functional Group Reactivity

Methyl 3-amino-2-fluoropropanoate hydrochloride possesses multiple reactive functional groups that can participate in various chemical transformations:

-

Amino Group Reactions: The primary amine can undergo typical reactions such as amide formation, reductive amination, and acylation, making it valuable for peptide synthesis and other coupling reactions.

-

Ester Transformations: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, transesterified to other esters, or reduced to alcohols, offering versatile synthetic pathways.

-

Fluorine-Mediated Reactions: The presence of fluorine influences the reactivity of adjacent functional groups and can participate in specific reactions with nucleophiles.

Documented Chemical Reactions

Several specific chemical reactions involving methyl 3-amino-2-fluoropropanoate hydrochloride have been reported:

-

Substitution Reactions: The compound can undergo substitution reactions with hydrohalic acids under appropriate conditions.

-

Oxidation Processes: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to transform specific functional groups in the molecule.

-

Hydrogenolysis and Hydrolysis: Catalytic hydrogenolysis followed by hydrolysis has been utilized to convert this compound to 3-amino-2-fluoropropanoic acid with retention of stereochemistry .

Applications in Research and Industry

Pharmaceutical Applications

Methyl 3-amino-2-fluoropropanoate hydrochloride has found significant applications in pharmaceutical research and development:

-

Drug Development: As an amino acid derivative, this compound serves as a valuable building block in the synthesis of pharmaceuticals and drug candidates.

-

Peptidomimetics: The presence of fluorine can enhance metabolic stability and alter the conformational preferences of peptide chains, making fluorinated amino acids like this compound useful in designing peptidomimetics with improved pharmacological properties.

-

Enzyme Inhibitors: Fluorinated amino acids can act as enzyme inhibitors by mimicking natural substrates while resisting metabolic degradation.

Diagnostic Applications

The structural features of methyl 3-amino-2-fluoropropanoate hydrochloride make it relevant for diagnostic applications:

-

PET Imaging Precursors: Derivatives of this compound, particularly the 18F-labeled analogs, have been investigated for potential use in positron emission tomography (PET) imaging. For example, 2-18F-fluoropropionic acid has been evaluated as a PET tracer for imaging prostate cancer .

-

Biological Probes: The compound can be incorporated into larger molecules to serve as a probe for studying biological processes.

| Manufacturer | Product Number | Package Size | Price (USD) |

|---|---|---|---|

| TRC | M286878 | 2.5 mg | $45 |

| TRC | M286878 | 5 mg | $65 |

| TRC | M286878 | 25 mg | $265 |

| AK Scientific | 8665DX | 250 mg | $748 |

| AK Scientific | 8665DX | 5 g | $3901 |

The significant price differences across package sizes reflect the synthetic complexity and purity requirements for this specialized compound.

Comparative Analysis with Structurally Related Compounds

Comparison with Methyl Esters of Other Amino Acids

Understanding the similarities and differences between methyl 3-amino-2-fluoropropanoate hydrochloride and related compounds provides valuable insights into structure-activity relationships:

Table 3: Comparison of Methyl 3-amino-2-fluoropropanoate hydrochloride with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | CAS Number |

|---|---|---|---|---|

| Methyl 3-amino-2-fluoropropanoate hydrochloride | C4H9ClFNO2 | 157.57 | Reference compound | 110501-26-3 |

| Methyl (R)-3-amino-2-fluoropropanoate hydrochloride | C4H9ClFNO2 | 157.57 | R-enantiomer | 98897-91-7 |

| Methyl (S)-3-amino-2-fluoropropanoate hydrochloride | C4H9ClFNO2 | 157.57 | S-enantiomer | 16699-76-6 |

| Methyl 3-amino-2-methylpropanoate hydrochloride | C5H12ClNO2 | 153.61 | Methyl instead of fluorine at C-2 | 88512-06-5 |

Structure-Activity Relationships

The substitution of fluorine with other groups significantly impacts the chemical and biological properties of these compounds:

-

Fluorine vs. Methyl Substitution: Replacing the fluorine atom with a methyl group (as in methyl 3-amino-2-methylpropanoate hydrochloride) alters the electronic properties, bond angles, and hydrophobicity of the molecule. While fluorine increases metabolic stability through strong C-F bonds, methyl groups contribute to hydrophobicity and different steric effects .

-

Stereochemical Variations: The R- and S-enantiomers of methyl 3-amino-2-fluoropropanoate hydrochloride demonstrate how stereochemistry at the C-2 position can influence physical properties and potential biological interactions .

-

Ester vs. Free Acid: Compared to the free acid form (3-amino-2-fluoropropanoic acid), the methyl ester offers enhanced lipophilicity and membrane permeability, which can be advantageous for certain biological applications .

Biological Activity and Interactions

Mechanism of Action in Biological Systems

The biological activity of methyl 3-amino-2-fluoropropanoate hydrochloride likely stems from several mechanisms:

-

Metabolic Stability: The C-F bond is one of the strongest single bonds in organic chemistry, providing resistance to metabolic degradation compared to C-H bonds.

-

Altered Hydrogen Bonding: Fluorine's high electronegativity influences hydrogen bonding patterns, potentially affecting interactions with biological targets.

-

Conformational Effects: Fluorine substitution can alter the preferred conformations of molecules, impacting their binding to receptors or enzymes.

Future Research Directions

Several promising areas for future research involving methyl 3-amino-2-fluoropropanoate hydrochloride can be identified:

-

Medicinal Chemistry Applications: Further exploration of this compound as a building block for novel pharmaceutical agents with enhanced metabolic stability.

-

Improved Synthetic Methods: Development of more efficient, cost-effective, and environmentally friendly synthetic routes, particularly for stereoselective preparation.

-

Structure-Activity Relationship Studies: Systematic investigations comparing the biological activities of various analogs to establish clear structure-activity relationships.

-

Imaging Applications: Building upon the potential of related compounds in PET imaging to develop improved diagnostic tools.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume